molecular formula C14H8ClNO5S2 B11581959 C14H8ClNO5S2

C14H8ClNO5S2

Cat. No.: B11581959
M. Wt: 369.8 g/mol
InChI Key: GLRLETCXFWLLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C14H8ClNO5S2 is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H8ClNO5S2 typically involves multiple steps, including the introduction of functional groups and the formation of specific bonds. Common synthetic routes may include:

    Nitration: Introduction of a nitro group (-NO2) into the aromatic ring.

    Sulfonation: Addition of a sulfonic acid group (-SO3H) to the aromatic ring.

    Chlorination: Incorporation of a chlorine atom into the molecule.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactions under controlled conditions. These methods often utilize catalysts and specific reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C14H8ClNO5S2: can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

C14H8ClNO5S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of C14H8ClNO5S2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

C14H8ClNO5S2: can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

    C14H8ClNO5S: A compound with a similar structure but one less sulfur atom.

    C14H8ClNO4S2: A compound with one less oxygen atom.

    C14H8BrNO5S2: A compound with a bromine atom instead of chlorine.

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C14H8ClNO5S2

Molecular Weight

369.8 g/mol

IUPAC Name

4-chloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

InChI

InChI=1S/C14H8ClNO5S2/c15-4-1-2-6-5(3-4)7-8(13(19)21-6)10(12(17)18)22-11-9(7)23-14(20)16-11/h1-3,7-8,10H,(H,16,20)(H,17,18)

InChI Key

GLRLETCXFWLLIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.